2-(4-tert-butylcyclohexyl)acetic Acid
Overview
Description
2-(4-tert-butylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H22O2. It is a derivative of acetic acid where the hydrogen atom of the acetic acid is replaced by a 4-tert-butylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s widely used as a fragrance ingredient in cosmetics including soaps , suggesting that it may interact with olfactory receptors.
Mode of Action
As a fragrance ingredient, it likely interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of a specific smell .
Pharmacokinetics
As a fragrance in cosmetic products, it is likely to be absorbed through the skin and mucous membranes, distributed locally, metabolized by cutaneous enzymes, and excreted via sweat and sebum .
Result of Action
The molecular and cellular effects of 2-(4-tert-butylcyclohexyl)acetic Acid are primarily related to its role as a fragrance ingredient . It contributes to the overall scent profile of the product, enhancing the user experience. The compound exists in cis and trans forms, with the trans-isomer having a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the compound’s fragrance profile may be affected by the presence of other fragrances or ingredients in a product .
Preparation Methods
The synthesis of 2-(4-tert-butylcyclohexyl)acetic acid typically involves the catalytic hydrogenation of 4-tert-butylphenol, followed by acetylation of the resulting 4-tert-butylcyclohexanol . The choice of catalyst can influence the isomeric form of the product. For instance, using Raney nickel as the catalyst yields a high percentage of the trans-isomer, while a rhodium–carbon catalyst results in a higher percentage of the cis-isomer .
Chemical Reactions Analysis
2-(4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Scientific Research Applications
2-(4-tert-butylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
2-(4-tert-butylcyclohexyl)acetic acid can be compared with other similar compounds, such as:
4-tert-butylcyclohexyl acetate: This compound is used in fragrances and has similar structural features but different functional groups.
4-tert-butylcyclohexanecarboxylic acid: Another structurally related compound with different chemical properties and applications.
trans-4-tert-butylcyclohexanol: This compound is an intermediate in the synthesis of this compound and has distinct chemical behavior.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
2-(4-tert-butylcyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERPCZVXPLDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234843, DTXSID301347034 | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28125-18-0, 105906-07-8 | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-Butylcyclohexyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-Butylcyclohexyl acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the nature of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid in its crystal form?
A1: In its crystalline form, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion, meaning it possesses both positive and negative charges within the molecule. The crystal structure also reveals the presence of water molecules, forming a hemihydrate. []
Q2: How do hydrogen bonds influence the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate?
A2: Hydrogen bonds play a crucial role in stabilizing the crystal structure. Intramolecular N—H⋯O hydrogen bonds stabilize each zwitterion. Additionally, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the zwitterions and water molecules, forming sandwich-like layers within the crystal. []
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